molecular formula C11H14BrClFNO B2798230 2-(7-Bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride CAS No. 2580252-59-9

2-(7-Bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride

Cat. No.: B2798230
CAS No.: 2580252-59-9
M. Wt: 310.59
InChI Key: WVNIYPIMYNBQJD-UHFFFAOYSA-N
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Description

2-(7-Bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride is a brominated and fluorinated derivative of chromene, a class of organic compounds known for their diverse biological activities

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 7-bromo-5-fluoro-3,4-dihydro-2H-chromen-6-ol as the starting material.

  • Reaction Steps: The hydroxyl group is first converted to a leaving group, followed by nucleophilic substitution with ethanamine to form the desired compound.

  • Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Nucleophilic substitution reactions are common, especially with halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and reaction conditions like refluxing in anhydrous solvents.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule in various biological assays, including antimicrobial and anticancer activities. Medicine: Research is ongoing to explore its therapeutic potential, especially in the treatment of diseases such as cancer and bacterial infections. Industry: Its derivatives are used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-(7-Fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride: Similar structure but lacks the bromine atom.

  • 2-(7-Bromo-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride: Similar structure but lacks the fluorine atom.

Uniqueness: The presence of both bromine and fluorine atoms in the chromene ring system gives this compound unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(7-bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO.ClH/c12-9-6-10-8(2-1-5-15-10)11(13)7(9)3-4-14;/h6H,1-5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNIYPIMYNBQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2OC1)Br)CCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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